molecular formula C12H14FNO2 B13743770 2-[(2-fluorophenyl)methyl]-L-Proline CAS No. 1049980-34-8

2-[(2-fluorophenyl)methyl]-L-Proline

Cat. No.: B13743770
CAS No.: 1049980-34-8
M. Wt: 223.24 g/mol
InChI Key: BWPBAGONMSRISC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-fluorophenyl)methyl]-L-Proline is a synthetic compound that belongs to the class of fluorinated organic molecules It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methyl]-L-Proline typically involves the reaction of 2-fluorobenzyl bromide with L-proline in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

    Preparation of 2-fluorobenzyl bromide: This is achieved by the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling with L-proline: The 2-fluorobenzyl bromide is then reacted with L-proline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methyl]-L-Proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-fluorophenyl)methyl]-L-Proline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the effects of fluorination on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methyl]-L-Proline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)methyl]-L-Proline
  • 2-[(2-bromophenyl)methyl]-L-Proline
  • 2-[(2-iodophenyl)methyl]-L-Proline

Uniqueness

2-[(2-fluorophenyl)methyl]-L-Proline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable molecule for various applications. The comparison with other halogenated analogs highlights the specific advantages of fluorination in terms of reactivity and biological activity.

Properties

CAS No.

1049980-34-8

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m1/s1

InChI Key

BWPBAGONMSRISC-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.